molecular formula C15H22N2O5 B2531481 tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1021998-84-4

tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2531481
CAS No.: 1021998-84-4
M. Wt: 310.35
InChI Key: CNGQCQAPUBGWAF-UHFFFAOYSA-N
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Description

tert-Butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 2,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted reactions during the synthesis process.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine

In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Its unique structure allows for the development of drugs with specific biological activities .

Industry

Industrially, it is used in the production of polymers and resins. Its stability and reactivity make it suitable for creating materials with desired properties .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing the active amine, which can then participate in further reactions. The molecular targets and pathways involved include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[(2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate is unique due to its 2,5-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it more suitable for certain applications in medicinal chemistry and material science compared to its analogs .

Properties

IUPAC Name

tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(19)16-9-13(18)17-11-8-10(20-4)6-7-12(11)21-5/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQCQAPUBGWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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